N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
Etonitazepyne is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to Schedule I drugs . It is found as a yellow powder and crystalline solid and has been identified in falsified pharmaceutical opioid tablets .
Molecular Structure Analysis
The molecular formula of Etonitazepyne is C22H26N4O3 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis
Etonitazepyne is found as a yellow powder and crystalline solid . The molecular weight is 394.4669 g/mol .Scientific Research Applications
Synthesis and Antiallergic Properties
- Researchers have synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which include compounds similar to N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, in the search for novel antiallergic compounds. These compounds showed promising antiallergic properties, significantly more potent than some existing antiallergic drugs (Menciu et al., 1999).
Antimicrobial Activities
- Some derivatives of this compound have been studied for their antimicrobial activities. For example, a study focused on dipeptide derivatives coupled with a pyridine moiety showed potent antibacterial activity against Escherichia coli (Abdel-Bary et al., 2013).
Synthesis Techniques
- Various synthesis techniques involving compounds similar to this compound have been explored. For instance, a study describes the chemoselective acetylation of 2-aminophenol to synthesize intermediates for antimalarial drugs, showcasing innovative synthesis approaches (Magadum & Yadav, 2018).
Potential in Brain Imaging
- A dipeptide derivative of this compound, labeled with 125I, showed promising results as a new imaging agent for brain SPECT, suggesting potential applications in medical imaging (Abdel-Ghany et al., 2013).
Learning and Memory Facilitation
- There's research discussing the effects of related compounds on learning and memory facilitation in mice, suggesting potential applications in neurology and cognitive sciences (Ming-zhu, 2012).
Mechanism of Action
Safety and Hazards
Etonitazepyne poses a risk to public health and has no recognized therapeutic use . It is a potent µ-opioid receptor agonist, and it would be expected to produce dependence similarly to other opioids, such as morphine and fentanyl . Non-fatal and fatal intoxications have been documented in a number of countries .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-18-11-9-17(10-12-18)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOOCYWOKUKTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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